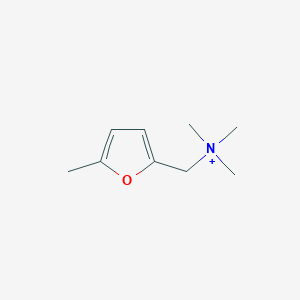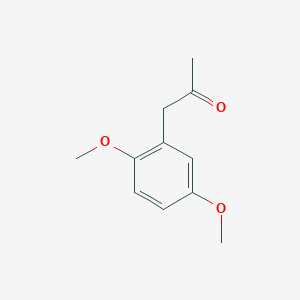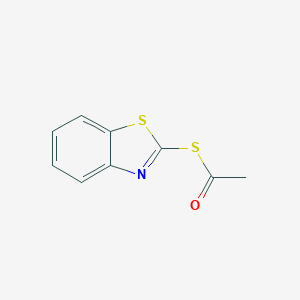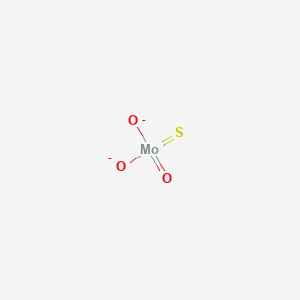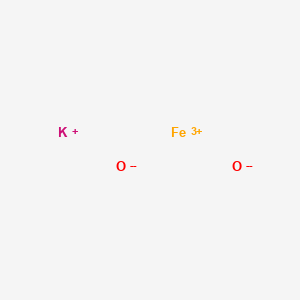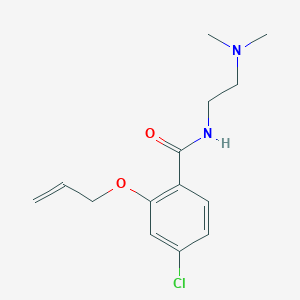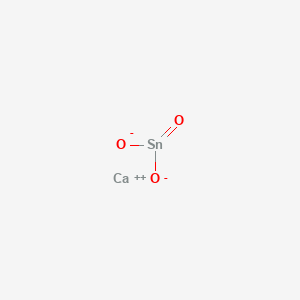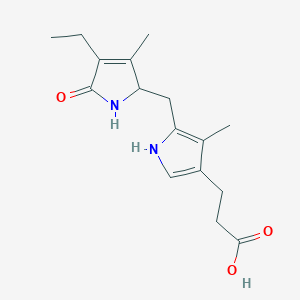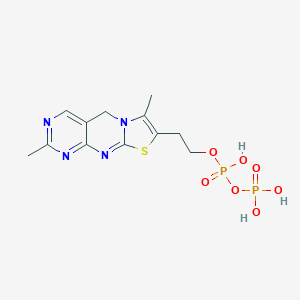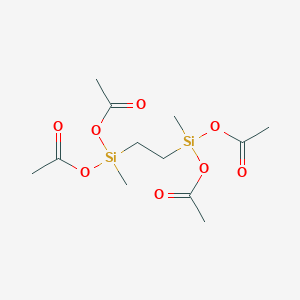
Bis(diacetoxymethyl)ethylenesilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diacetoxymethyl)ethylenesilane, also known as BDMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDMES is an organosilicon compound that contains two acetoxymethyl groups attached to the ethylene bridge. The compound is widely used as a cross-linking agent in polymer chemistry, and it has also shown promising results in biomedical research.
Mecanismo De Acción
Bis(diacetoxymethyl)ethylenesilane works by forming covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. The cross-linking of polymers results in the modification of their mechanical, thermal, and chemical properties. Bis(diacetoxymethyl)ethylenesilane has also been shown to enhance the stability of nanoparticles by preventing their aggregation and degradation.
Efectos Bioquímicos Y Fisiológicos
Bis(diacetoxymethyl)ethylenesilane has shown promising results in biomedical research. It has been used to cross-link hydrogels that can mimic the extracellular matrix of tissues. These hydrogels have shown potential applications in tissue engineering, wound healing, and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(diacetoxymethyl)ethylenesilane in lab experiments include its ease of synthesis, low toxicity, and versatility. Bis(diacetoxymethyl)ethylenesilane can be used to modify the properties of various polymers and nanoparticles, which can lead to the development of new materials with unique properties. The limitations of using Bis(diacetoxymethyl)ethylenesilane include its cost and the need for specialized equipment for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the use of Bis(diacetoxymethyl)ethylenesilane in scientific research. One potential application is the development of hydrogels that can mimic the extracellular matrix of various tissues. These hydrogels can be used in tissue engineering, wound healing, and drug delivery. Another potential application is the modification of the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution. Bis(diacetoxymethyl)ethylenesilane can also be used in the development of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Métodos De Síntesis
Bis(diacetoxymethyl)ethylenesilane can be synthesized through a simple two-step procedure. The first step involves the reaction of ethylenesilane with formaldehyde in the presence of hydrochloric acid to produce bis(chloromethyl)ethylenesilane. The second step involves the reaction of bis(chloromethyl)ethylenesilane with acetic anhydride in the presence of pyridine to produce Bis(diacetoxymethyl)ethylenesilane.
Aplicaciones Científicas De Investigación
Bis(diacetoxymethyl)ethylenesilane has been extensively used in scientific research due to its unique properties. It is a versatile cross-linking agent that can be used to modify the physicochemical properties of polymers. Bis(diacetoxymethyl)ethylenesilane has been used to cross-link hydrogels, which have shown potential applications in tissue engineering and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can be used in biomedical imaging and drug delivery.
Propiedades
Número CAS |
14971-02-9 |
|---|---|
Nombre del producto |
Bis(diacetoxymethyl)ethylenesilane |
Fórmula molecular |
C12H22O8Si2 |
Peso molecular |
350.47 g/mol |
Nombre IUPAC |
[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate |
InChI |
InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3 |
Clave InChI |
SQLHPRGDFJYNSR-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
Otros números CAS |
14971-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



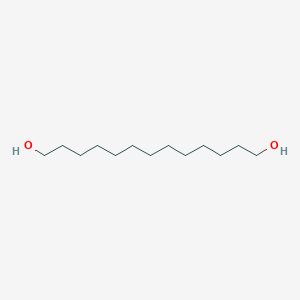
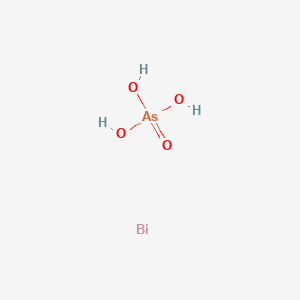
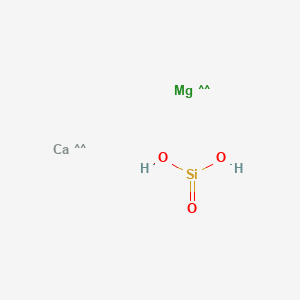
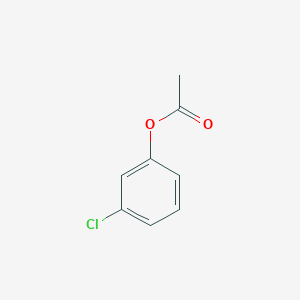
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
